2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide
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Overview
Description
2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is a chemical compound that belongs to the class of pyridazinone derivatives
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with various enzymes and receptors, influencing their activity and function .
Mode of Action
It’s known that similar compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been reported to influence various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties significantly impact the bioavailability of a compound, determining its effectiveness in the body .
Result of Action
Similar compounds have been reported to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide . These factors can include temperature, pH, and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide typically involves the reaction of 6-oxopyridazine derivatives with phenethylamine. One common method includes the use of 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates as starting materials. These are reacted with phenethylamine under controlled conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is crucial for industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the phenethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Phenethylamine in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyridazinone derivatives.
Scientific Research Applications
2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 4,5-dichloro-6-oxopyridazine-1(6H)-carboxylates
- N-phenethylcarbamates
- Pyridazinone derivatives
Uniqueness
2-(6-oxopyridazin-1(6H)-yl)-N-phenethylacetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its phenethyl group enhances its ability to interact with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
2-(6-oxopyridazin-1-yl)-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c18-13(11-17-14(19)7-4-9-16-17)15-10-8-12-5-2-1-3-6-12/h1-7,9H,8,10-11H2,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGHWCRSMLYXNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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